2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021216-56-7
VCID: VC11952030
InChI: InChI=1S/C23H22N4OS/c1-15-11-16(2)22(17(3)12-15)25-21(28)14-29-23-20-13-19(18-7-5-4-6-8-18)26-27(20)10-9-24-23/h4-13H,14H2,1-3H3,(H,25,28)
SMILES: CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4)C
Molecular Formula: C23H22N4OS
Molecular Weight: 402.5 g/mol

2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

CAS No.: 1021216-56-7

Cat. No.: VC11952030

Molecular Formula: C23H22N4OS

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide - 1021216-56-7

Specification

CAS No. 1021216-56-7
Molecular Formula C23H22N4OS
Molecular Weight 402.5 g/mol
IUPAC Name 2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Standard InChI InChI=1S/C23H22N4OS/c1-15-11-16(2)22(17(3)12-15)25-21(28)14-29-23-20-13-19(18-7-5-4-6-8-18)26-27(20)10-9-24-23/h4-13H,14H2,1-3H3,(H,25,28)
Standard InChI Key SKKBKQNWOJUSEX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4)C
Canonical SMILES CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4)C

Introduction

2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound belonging to the class of sulfanylacetamides. It features a unique structural arrangement that includes a sulfanyl group linked to a pyrazolopyrazine moiety and a trimethylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and anti-inflammatory applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These processes often require specific reaction conditions, including temperature control and the use of catalysts like copper sulfate to facilitate the formation of the sulfanyl linkage. The general synthetic route may include:

  • Step 1: Formation of the pyrazolopyrazine core.

  • Step 2: Introduction of the sulfanyl group.

  • Step 3: Coupling with the trimethylphenyl acetamide moiety.

Each step requires careful optimization to ensure high yields and purity of the final product.

Biological Activities

Compounds in this class are primarily investigated for their biological activities, particularly as potential inhibitors of protein kinases involved in cancer pathways. The mechanism of action is largely dependent on specific biological targets, and preliminary studies suggest significant biological activity through the inhibition of key enzymes.

Applications

The applications of 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide are diverse and include potential uses in cancer research and anti-inflammatory therapies. The presence of the pyrazolopyrazine structure contributes to its potential pharmacological effects.

Application AreaDescription
Cancer ResearchPotential inhibitor of protein kinases involved in cancer pathways
Anti-inflammatory TherapiesPotential biological activities related to inflammation reduction

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